Ethyl 4-oxo-2-nonenoate

Description

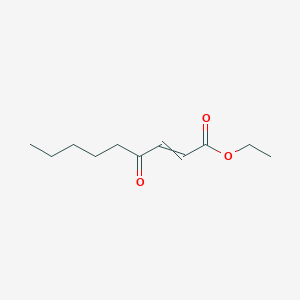

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxonon-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-3-5-6-7-10(12)8-9-11(13)14-4-2/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYODZBWNXBBERT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Methodologies for the Characterization and Quantification of Nonenoates and Metabolites

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a cornerstone for the analysis of nonenoates due to its exceptional sensitivity and specificity. When coupled with chromatographic separation, it provides powerful platforms for detecting and quantifying these compounds in complex biological matrices.

Stable Isotope Dilution (SID) analysis combined with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the accurate quantification of chemical species, including adducts formed by reactive compounds like Ethyl 4-oxo-2-nonenoate. This methodology offers unparalleled analytical specificity. The core principle involves spiking a sample with a known quantity of a stable, heavy-isotope-labeled version of the analyte of interest (e.g., ¹³C- or ¹⁵N-labeled Ethyl 4-oxo-2-nonenoate adduct). This labeled compound serves as an internal standard that is chemically identical to the endogenous analyte but mass-shifted.

The process allows the internal standard to account for analyte loss during sample preparation, extraction, and ionization. Following extraction, the sample is analyzed by LC-MS/MS, typically using a triple quadrupole mass analyzer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the native (endogenous) adduct and the heavy-isotope-labeled internal standard. This dual monitoring provides a high degree of selectivity, filtering out background noise and interferences from the complex sample matrix. Quantification is achieved by calculating the ratio of the signal intensity of the native analyte to that of the known amount of the internal standard. This technique is crucial for accurately measuring the low concentrations of adducts typically found in biological samples, which serve as important biomarkers for assessing exposure to reactive electrophiles and resultant cellular damage.

Table 1: Key Parameters in LC-MRM/MS for Adduct Quantification

| Parameter | Description | Role in Analysis |

|---|---|---|

| Analyte | The native Ethyl 4-oxo-2-nonenoate adduct being measured. | The target molecule for quantification. |

| Internal Standard | A stable, heavy-isotope-labeled version of the analyte. | Corrects for sample loss and matrix effects, ensuring accuracy. |

| Precursor Ion | The mass-to-charge ratio (m/z) of the intact adduct selected in the first quadrupole. | Provides initial mass selectivity for the target analyte. |

| Product Ion | The m/z of a specific fragment ion generated by collision-induced dissociation of the precursor ion. | Provides a second layer of mass selectivity, enhancing specificity. |

| Dwell Time | The time spent monitoring a specific MRM transition. | Optimized to ensure sufficient data points across a chromatographic peak for reliable quantification. |

Electrospray Ionization (ESI) is a soft ionization technique that is highly effective for the analysis of thermally labile and polar molecules, including carbonyl compounds such as aldehydes and ketones related to Ethyl 4-oxo-2-nonenoate. ESI allows for the gentle transfer of ions from solution into the gas phase, minimizing fragmentation and typically producing protonated molecules [M+H]⁺ or other adduct ions.

When coupled with mass spectrometry, ESI-MS is a powerful tool for determining the presence and structure of aldehydes and related carbonyls. The high-resolution mass measurement capabilities of modern mass spectrometers can provide the elemental composition of the detected compound, aiding in its identification. For enhanced specificity, ESI is often paired with tandem mass spectrometry (MS/MS). In an MS/MS experiment, the protonated molecule of the target aldehyde is mass-selected and then fragmented to produce a characteristic fragmentation pattern, or "fingerprint," which can be used for unambiguous identification and structural elucidation. This is particularly valuable when analyzing complex mixtures where isomers may be present.

Chromatographic Separation Methods

Chromatography is essential for resolving Ethyl 4-oxo-2-nonenoate from other components in a mixture prior to its detection and quantification. The choice of chromatographic method depends on the analytical goal, whether it is assessing purity, isolating the compound, or profiling its sensory characteristics.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for both the analysis and purification of compounds like Ethyl 4-oxo-2-nonenoate. For purity assessment, an analytical HPLC system is used. The compound is dissolved in a suitable solvent and injected into the system, where it travels through a column packed with a stationary phase. A mobile phase is pumped through the column, and separation occurs based on the differential partitioning of the sample components between the two phases. A detector (e.g., UV-Vis) at the column outlet measures the concentration of the eluting components over time, producing a chromatogram. The purity of Ethyl 4-oxo-2-nonenoate is determined by the relative area of its corresponding peak compared to the total area of all peaks in the chromatogram.

For compound isolation, a technique known as preparative HPLC is employed. This method operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater quantities of material. The goal is to separate and collect the fraction containing the pure target compound, which can then be used for further experiments or as a reference standard.

Gas Chromatography-Olfactometry (GC-O) is a unique analytical technique that combines instrumental separation with human sensory perception to identify compounds responsible for specific odors. In a GC-O system, the effluent from the gas chromatography column is split, with one portion directed to a conventional chemical detector (such as a mass spectrometer for identification) and the other portion sent to a sniffing port where a trained human assessor evaluates the odor of the eluting compounds.

| Direct Intensity | Assessors rate the perceived intensity of each eluting odor on a predefined scale. | Provides a quantitative measure of the sensory impact of each individual compound. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including Ethyl 4-oxo-2-nonenoate. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) spectroscopy reveals information about the different types of protons in the molecule. The chemical shift of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the relative number of protons of that type. Furthermore, spin-spin coupling patterns (splitting) provide information about the number of protons on adjacent atoms, allowing for the connectivity of the molecule to be pieced together.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, and the chemical shift of that signal is characteristic of its functional group (e.g., carbonyl, alkene, alkyl). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. Together, ¹H and ¹³C NMR, along with two-dimensional NMR techniques (e.g., COSY, HSQC), allow for the complete and definitive assignment of the structure of Ethyl 4-oxo-2-nonenoate.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Ethyl 4-oxo-2-nonenoate |

| 4-oxo-2-nonenal (B12555) |

| ¹³C-labeled Ethyl 4-oxo-2-nonenoate |

| ¹⁵N-labeled Ethyl 4-oxo-2-nonenoate |

| Diethyl ether |

1H NMR and 13C NMR for Comprehensive Structural Elucidation of Synthetic and Biological Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, serves as a cornerstone for the definitive structural elucidation of organic molecules such as Ethyl 4-oxo-2-nonenoate. This non-destructive analytical method provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of its atomic connectivity and stereochemistry.

A thorough search of the current scientific literature and spectral databases did not yield specific experimental ¹H NMR and ¹³C NMR data for Ethyl 4-oxo-2-nonenoate. Therefore, the following analysis is predictive, based on established principles of NMR spectroscopy and known chemical shift values for analogous functional groups and structural motifs.

Predicted ¹H NMR Spectral Data for Ethyl 4-oxo-2-nonenoate:

The ¹H NMR spectrum of Ethyl 4-oxo-2-nonenoate is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The ethyl ester group would present as a quartet for the methylene protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃), a characteristic pattern resulting from spin-spin coupling. The olefinic protons of the α,β-unsaturated system would appear as doublets, with their coupling constant providing information about the geometry of the double bond. The protons on the carbon adjacent to the ketone (C5) would likely appear as a triplet, while the methylene groups of the pentyl chain would produce a complex multiplet in the upfield region of the spectrum. The terminal methyl group of the nonenoyl chain would be observed as a triplet.

Predicted ¹³C NMR Spectral Data for Ethyl 4-oxo-2-nonenoate:

In the ¹³C NMR spectrum, each unique carbon atom in Ethyl 4-oxo-2-nonenoate would give rise to a distinct resonance. The carbonyl carbons of the ester and ketone functional groups are expected to appear in the highly deshielded region of the spectrum. The olefinic carbons would also be found in the downfield region, followed by the carbon of the ester's methylene group. The aliphatic carbons of the pentyl chain and the ethyl group's methyl carbon would resonate in the more shielded, upfield portion of the spectrum.

The following interactive table provides predicted chemical shift ranges for the protons in Ethyl 4-oxo-2-nonenoate.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -OCH₂CH₃ | 4.1 - 4.3 | Quartet |

| =CH-CO | 6.0 - 6.2 | Doublet |

| =CH-C=O | 6.8 - 7.0 | Doublet |

| -C(=O)CH₂- | 2.6 - 2.8 | Triplet |

| -CH₂- (C6-C8) | 1.2 - 1.7 | Multiplet |

| -CH₃ (C9) | 0.8 - 1.0 | Triplet |

| -OCH₂CH₃ | 1.2 - 1.4 | Triplet |

The following interactive table provides predicted chemical shift ranges for the carbons in Ethyl 4-oxo-2-nonenoate.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C(=O)O- | 165 - 175 |

| -C=O | 195 - 205 |

| =CH-CO | 128 - 132 |

| =CH-C=O | 140 - 145 |

| -OCH₂CH₃ | 60 - 62 |

| -C(=O)CH₂- | 40 - 45 |

| Aliphatic -CH₂- | 20 - 35 |

| -CH₃ (C9) | 13 - 15 |

| -OCH₂CH₃ | 14 - 16 |

Application in Tracing Isotope Incorporation and Metabolic Pathways

NMR spectroscopy is a powerful technique for tracing the metabolic fate of compounds like nonenoates by using stable isotope labeling. By introducing molecules enriched with stable isotopes such as carbon-13 (¹³C) or deuterium (B1214612) (²H) into a biological system, researchers can follow the pathways of their metabolism.

In the context of Ethyl 4-oxo-2-nonenoate, if a ¹³C-labeled precursor were administered, ¹³C NMR spectroscopy could be employed to identify the metabolites that incorporate the ¹³C label. This provides direct evidence of the metabolic transformations the nonenoate undergoes. The position of the ¹³C label in the resulting metabolites can reveal the specific enzymatic reactions that have occurred. For instance, if the labeled nonenoate is metabolized through beta-oxidation, the pattern of ¹³C incorporation in the resulting acetyl-CoA and downstream metabolites can be precisely determined.

Similarly, ²H NMR can be used to trace the metabolism of deuterated nonenoates. The analysis of ²H NMR spectra of lipids and other metabolites can provide insights into pathways such as fatty acid synthesis and desaturation.

These stable isotope tracing studies, analyzed by NMR, are invaluable for mapping metabolic networks and understanding how the metabolism of compounds like Ethyl 4-oxo-2-nonenoate is integrated with other cellular processes. This approach offers a dynamic view of metabolism that is not attainable with traditional analytical methods that only measure static metabolite concentrations.

Q & A

Basic: What are the established synthetic routes for Ethyl 4-oxo-2-nonenoate, and how do reaction conditions influence yield?

Methodological Answer:

Ethyl 4-oxo-2-nonenoate is typically synthesized via Claisen condensation or esterification reactions. For example, highlights ester formation using diethyl oxalate and hydrocinnamic acid under controlled conditions. Key variables include:

- Catalysts : Acidic (e.g., H₂SO₄) or basic (e.g., NaOEt) catalysts impact reaction kinetics and side-product formation.

- Temperature : Optimal yields (60–80%) are achieved at 80–100°C, avoiding decarboxylation side reactions .

- Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance nucleophilic attack during esterification.

Data Consideration : Monitor reaction progress via TLC or GC-MS (retention time ~8.2 min under He carrier gas, per NIST guidelines ).

Basic: Which analytical techniques are most reliable for characterizing Ethyl 4-oxo-2-nonenoate’s purity and structure?

Methodological Answer:

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV) to confirm molecular ion peaks (m/z 214 for [M+]⁺) and fragment patterns .

- NMR : ¹H NMR (CDCl₃, 400 MHz) should show characteristic signals: δ 1.25 (t, 3H, -CH₂CH₃), δ 4.15 (q, 2H, -OCH₂), δ 6.10 (d, 1H, α,β-unsaturated proton) .

- FT-IR : Validate carbonyl groups (C=O stretch at ~1740 cm⁻¹) and ester C-O-C (1250 cm⁻¹).

Note : Cross-reference with NIST’s Standard Reference Data for spectral validation .

Advanced: How can computational methods (e.g., DFT) resolve contradictions in experimental data for Ethyl 4-oxo-2-nonenoate’s thermodynamic properties?

Methodological Answer:

Discrepancies in properties like viscosity or density (e.g., ±5% variation in literature values) arise from experimental conditions or impurities. To address this:

- Density Functional Theory (DFT) : Calculate optimized geometries and vibrational frequencies (scaling factor 0.96) to predict thermodynamic stability and hydrogen-bonding interactions .

- Molecular Dynamics (MD) : Simulate liquid-phase behavior (e.g., OPLS-AA forcefield) to derive pressure-dependent viscosity (Fig. 9a in ) and compare with experimental Arrhenius activation energies .

- Uncertainty Analysis : Use Monte Carlo/Gibbs ensemble simulations to model phase equilibria under unmeasured conditions .

Advanced: What strategies mitigate side reactions during Ethyl 4-oxo-2-nonenoate’s synthesis, such as keto-enol tautomerization?

Methodological Answer:

- pH Control : Maintain mildly acidic conditions (pH 4–6) to suppress enolization, as basic conditions promote tautomerization .

- Temperature Modulation : Limit heating to <100°C to avoid decarboxylation (evidenced by CO₂ evolution).

- Additives : Introduce radical scavengers (e.g., BHT) to inhibit oxidative side reactions.

Validation : Track tautomer ratios via ¹³C NMR (δ 190–200 ppm for ketone vs. δ 170–180 ppm for enol) .

Advanced: How do intermolecular interactions (e.g., hydrogen bonding) affect Ethyl 4-oxo-2-nonenoate’s solvent compatibility in catalytic applications?

Methodological Answer:

- Hydrogen-Bonding Analysis : Use Natural Bond Orbital (NBO) analysis ( ) to quantify donor-acceptor interactions (e.g., E(2) values >10 kcal/mol indicate strong H-bonding).

- Solvent Screening : Prefer low-polarity solvents (e.g., hexane) to minimize ester hydrolysis. In polar solvents (e.g., DMSO), monitor stability via HPLC.

- Activation Volume (V#) : Calculate from viscosity-pressure data (eqn 3 in ) to assess solvent effects on reaction kinetics.

Basic: What are the best practices for storing Ethyl 4-oxo-2-nonenoate to prevent degradation?

Methodological Answer:

- Temperature : Store at 0–4°C in amber vials to prevent photolytic cleavage of the α,β-unsaturated ester .

- Inert Atmosphere : Use argon or nitrogen headspace to avoid oxidation.

- Stability Testing : Perform accelerated aging studies (40°C/75% RH for 6 weeks) and quantify degradation via GC-MS.

Advanced: How can researchers design bioactivity assays for Ethyl 4-oxo-2-nonenoate while addressing its low aqueous solubility?

Methodological Answer:

- Solubility Enhancement : Use co-solvents (e.g., DMSO ≤1%) or β-cyclodextrin inclusion complexes.

- In Silico Screening : Perform molecular docking (AutoDock Vina) to predict protein binding affinities before wet-lab assays.

- Data Normalization : Correct for solubility limits using standard curves in assay buffers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.